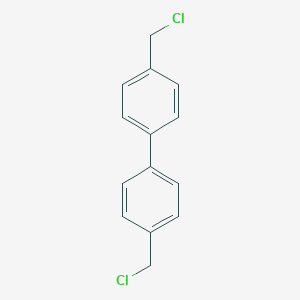

4,4'-Bis(chloromethyl)-1,1'-biphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74077. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(chloromethyl)-4-[4-(chloromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZDTEICWPZYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63391-95-7 | |

| Record name | 1,1′-Biphenyl, 4,4′-bis(chloromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63391-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20168156 | |

| Record name | 4,4'-Bis(chloromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Bis(chloromethyl)-1,1'-biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1667-10-3 | |

| Record name | 4,4′-Bis(chloromethyl)biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(chloromethyl)-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1667-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Bis(chloromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(chloromethyl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4′-Bis(chloromethyl)biphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ7997EJT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Bis(chloromethyl)-1,1'-biphenyl (CAS: 1667-10-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, a versatile chemical intermediate with significant applications in various fields, including the synthesis of fluorescent whitening agents, high-performance polymers, and pharmaceutical compounds.

Core Properties

This compound is a white to off-white crystalline powder.[1][2] Its unique structure, featuring a biphenyl (B1667301) core with two reactive chloromethyl groups, makes it a valuable building block in organic synthesis.[3]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 1667-10-3[1][4] |

| Molecular Formula | C₁₄H₁₂Cl₂[1][5] |

| Molecular Weight | 251.15 g/mol [1][5] |

| Appearance | White to off-white or light yellow powder/crystal[1] |

| Melting Point | 126 °C (decomposes)[4][6], some sources report up to 160-162°C[7] or 139.0 to 143.0 °C |

| Boiling Point | 184 °C at 0.2 mmHg[2][4]; 380±31 °C[1] |

| Density | 1.2 g/cm³ (20/4°C)[1]; 1.195±0.06 g/cm³ (Predicted)[4] |

| Solubility | Insoluble in water[1][2]; Soluble in tetrahydrofuran[1][4], toluene, and carbon tetrachloride[2]. Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[8] |

| Vapor Pressure | 4.6 Pa at 20°C[4] |

| LogP | 4.61 at 25°C[4] |

Safety and Handling

This compound is classified as a corrosive and irritant substance.[5] It can cause severe skin burns, eye damage, and may cause an allergic skin reaction.[5][9] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[5]

| Hazard Information | Details |

| GHS Pictograms | GHS05 (Corrosion)[6] |

| Signal Word | Danger[5][6] |

| Hazard Statements | H314: Causes severe skin burns and eye damage[5][6][10]. H317: May cause an allergic skin reaction[5]. H335: May cause respiratory irritation[9]. H341: Suspected of causing genetic defects. H361d: Suspected of damaging the unborn child[9]. H410: Very toxic to aquatic life with long lasting effects[9]. |

| Precautionary Statements | P260, P261, P272, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[6][10] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C[4]. Store in a well-ventilated place and keep the container tightly closed[9]. |

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is through the Blanc chloromethylation of biphenyl.[11] Various modifications to this protocol exist to improve yield and purity.

General Chloromethylation Reaction

This process typically involves the reaction of biphenyl with a formaldehyde (B43269) source (such as paraformaldehyde) and hydrogen chloride in the presence of a catalyst.[12]

Reactants and Catalysts:

-

Starting Material: Biphenyl

-

Chloromethylating Agents: Paraformaldehyde and Hydrogen Chloride (HCl)

-

Solvent: Solvents such as petroleum ether[2], cyclohexane[13][14], acetic acid[13], or a mixture of cyclohexane (B81311) and benzene[14] can be used as the reaction medium.

Detailed Methodology (Example 1):

-

In a reaction vessel, charge petroleum ether, biphenyl, paraformaldehyde, and zinc chloride.[2][15]

-

Maintain the reaction temperature at 25-35°C under normal pressure for 22-26 hours.[2][15]

-

After the reaction is complete, wash the material with water.[2][15]

-

Perform a solid-liquid separation to obtain the crude product.[2][15]

-

Recrystallize the crude product from toluene, followed by filtration and drying to yield purified this compound.[2][15]

Detailed Methodology (Example 2 - Improved Yield):

-

A mixture of biphenyl, paraformaldehyde, zinc chloride, glacial acetic acid, and a solvent is prepared in a reaction vessel.[12][13]

-

Hydrogen chloride gas is continuously bubbled through the reaction mixture.[2][13] A method to continuously provide hydrogen chloride is through the reaction of sulfuryl chloride and concentrated hydrochloric acid.[13]

-

The reaction is carried out with stirring at a controlled temperature.[13]

-

Upon completion, the crude product is isolated and purified, typically by recrystallization, to obtain high-purity this compound.[2][14]

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of commercially important products.[1][3]

Fluorescent Whitening Agents

It is a crucial intermediate for the synthesis of stilbene-type fluorescent whitening agents, such as CBS-X and CBS-127.[1][2] These agents are widely used in the textile, paper, and plastics industries to enhance the brightness and whiteness of materials.[3][16]

Pharmaceutical Intermediates

This compound serves as a starting material for the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[3] Notably, it is used in the synthesis of new double quaternary ammonium (B1175870) salts that exhibit antimicrobial and antifungal activity.[3][4] It is also a raw material for the pharmaceutical intermediate 4,4'-dimethylolbiphenyl.[13][17]

High-Performance Polymers

In polymer science, this compound acts as a monomer or cross-linking agent.[3][16] The biphenyl structure imparts thermal stability and mechanical strength to polymers.[3] These high-performance polymers are used in advanced materials for sectors like aerospace, automotive, and electronics.[16][18] For example, it is used in the production of poly(phenylene sulfide) (PPS) resins, which have excellent thermal stability and chemical resistance.[18]

Visualizations

Synthesis Workflow

References

- 1. This compound | [zjhdchem.com]

- 2. caloongchem.com [caloongchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 1667-10-3 [m.chemicalbook.com]

- 5. This compound | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 联苯二氯苄 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4,4'-bis(chloromethyl)-1, 1'-biphenyl at Best Price in Dalian, Liaoning | Dalian Richfortune Chemicals Co., Ltd. [tradeindia.com]

- 8. 4,4'-Bis(chloromethyl)biphenyl | CAS:1667-10-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN104926599A - Method for preparing high-purity this compound under novel solvent system - Google Patents [patents.google.com]

- 12. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 13. Preparation process for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]

- 15. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. You are being redirected... [schultzchem.com]

- 18. 4,4'-Bis(chloromethyl)biphenyl Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4,4'-Bis(chloromethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, a significant chemical intermediate. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and other scientific pursuits requiring a detailed understanding of this compound. This guide delves into its chemical and physical properties, spectral data, synthesis, and purification, supported by experimental protocols and visual diagrams to facilitate comprehension and application in a laboratory setting.

Physicochemical Properties

This compound is a solid organic compound that serves as a crucial building block in the synthesis of various larger molecules.[1][2] Its utility as an intermediate is largely dictated by its distinct physicochemical properties.

General and Physical Properties

The compound typically appears as a white to off-white or light-yellow crystalline powder.[1] Key physical constants are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂Cl₂ | [1] |

| Molecular Weight | 251.15 g/mol | [1] |

| Melting Point | 126 °C (decomposes) | [3] |

| Boiling Point | 380 °C | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in tetrahydrofuran; insoluble in water. | [1] |

| CAS Number | 1667-10-3 | [3] |

Spectral Data

The structural elucidation and confirmation of this compound are accomplished through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference Compound |

| ~7.6 | Doublet | Aromatic Protons | 4-(chloromethyl)biphenyl[4] |

| ~7.4 | Doublet | Aromatic Protons | 4-(chloromethyl)biphenyl[4] |

| ~4.6 | Singlet | Methylene Protons (-CH₂Cl) | 4-(chloromethyl)biphenyl[4] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~140 | Quaternary Aromatic Carbons (C-C) |

| ~138 | Quaternary Aromatic Carbons (C-CH₂Cl) |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~45 | Methylene Carbon (-CH₂Cl) |

IR (Infrared) Spectrum

The infrared spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3030 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Methylene (-CH₂) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1410 | CH₂ Scissoring | Methylene (-CH₂) |

| ~1260 | C-H in-plane bend | Aromatic |

| ~820 | C-H out-of-plane bend | para-disubstituted aromatic |

| ~730 | C-Cl Stretch | Alkyl Halide |

Mass Spectrum

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected at m/z 250, with a characteristic M+2 peak due to the presence of two chlorine isotopes.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the chloromethylation of biphenyl.

Materials:

-

Biphenyl

-

Paraformaldehyde

-

Zinc Chloride (catalyst)

-

Hydrochloric Acid (concentrated)

-

Cyclohexane (solvent)

-

Sulfuryl Chloride

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and gas inlet, charge biphenyl, paraformaldehyde, zinc chloride, and cyclohexane.

-

Stir the mixture to ensure homogeneity.

-

Continuously provide hydrogen chloride gas to the reaction mixture. This can be achieved by the reaction of sulfuryl chloride with concentrated hydrochloric acid.

-

Maintain the reaction temperature and stir for a specified duration.

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

Diagram of Synthetic Pathway:

References

Solubility Profile of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on collating existing qualitative information, providing a detailed experimental framework for determining solubility, and inferring solubility characteristics from reported purification methods.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is critical in a multitude of applications, including organic synthesis, purification, formulation, and analytical characterization. The principle of "like dissolves like" is a fundamental concept, suggesting that nonpolar compounds will dissolve more readily in nonpolar solvents, and polar compounds in polar solvents. The molecular structure of this compound, with its large nonpolar biphenyl (B1667301) core and two weakly polar chloromethyl groups, suggests a preference for less polar organic solvents.

Quantitative Solubility Data

| Solvent | Solvent Type | Reported Solubility | Source |

| Water | Polar Protic | Insoluble | [1][2] |

| Dichloromethane | Polar Aprotic | Soluble | [1] |

| Chloroform | Polar Aprotic | Soluble | [1] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [3][4] |

| Toluene (B28343) | Nonpolar | Soluble, especially when heated | [2] |

| Carbon Tetrachloride | Nonpolar | Soluble | [2] |

| Methanol | Polar Protic | Basically Insoluble | [2] |

| Ethanol | Polar Protic | Basically Insoluble | [2] |

| Cyclohexane (B81311)/Benzene (B151609) Mix | Nonpolar | Soluble (used for recrystallization) | |

| Toluene/Methanol Mix | Mixed | Soluble when heated (used for recrystallization) | |

| Benzene/Ethanol Mix | Mixed | Soluble when heated (used for recrystallization) |

Note: Some sources describe toluene as a polar organic solvent, which is generally considered inaccurate. It is a nonpolar aromatic solvent.

Inferred Solubility from Recrystallization Data

The process of recrystallization provides valuable clues about the temperature-dependent solubility of a compound. For a successful recrystallization, a solvent must dissolve the compound well at an elevated temperature but poorly at a lower temperature. Several patents describing the purification of this compound mention the use of specific solvents for recrystallization.

-

Toluene: The crude product can be recrystallized from toluene.[5] This indicates that this compound has significantly higher solubility in hot toluene than in cold toluene.

-

Mixed Solvent Systems: A mixture of cyclohexane and benzene has been used for recrystallization, with the product crystallizing upon cooling. This suggests good solubility in the hot mixture and poor solubility upon cooling to 5°C. Similarly, mixtures of toluene/methanol and benzene/ethanol have been noted for recrystallization, where the alcohol acts as an anti-solvent, reducing the solubility of the compound as the solution cools.

Experimental Protocol for Solubility Determination

The following is a standard and reliable method for quantitatively determining the solubility of this compound in a given organic solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is recommended to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (Optional but less precise for low solubilities):

-

Weigh the vial containing the filtered solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of dissolved this compound.

-

-

Chromatographic/Spectroscopic Analysis (Preferred Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

References

- 1. 4,4'-Bis(Chloromethyl)-1,1’-Biphenyl Manufacturer & Supplier China | Properties, Uses, Safety Data, Price & Wholesale [chlorobenzene.ltd]

- 2. caloongchem.com [caloongchem.com]

- 3. zjhdchem.com [zjhdchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 4,4'-Bis(chloromethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, a key intermediate in the synthesis of various organic compounds, including fluorescent whitening agents and potential pharmaceutical agents.[1] This document details the melting and boiling points of the compound, provides standardized experimental protocols for their determination, and outlines its primary synthesis pathway. The information is intended to support research and development activities by providing reliable data and methodologies.

Physicochemical Data

The accurate determination of melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. The data for this compound are summarized below.

| Property | Value | Conditions |

| Melting Point | 126 °C (with decomposition) | Atmospheric Pressure |

| Boiling Point | 184 °C | 0.2 mmHg |

| Boiling Point | 380 ± 37 °C | 760 mmHg (Atmospheric Pressure) |

Table 1: Physical Properties of this compound.[1][2]

Experimental Protocols

The following sections describe standardized methodologies for the determination of the melting and boiling points of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is a general method for determining the melting point of an organic solid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil)

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

Decomposition: It is noted that this compound decomposes at its melting point.[1][2][3] This may be observed as a darkening of the sample.

Boiling Point Determination (Vacuum Distillation)

Due to its high boiling point at atmospheric pressure and potential for decomposition, the boiling point of this compound is most accurately determined under reduced pressure (vacuum distillation).

Apparatus:

-

Distillation flask (round-bottom)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Heating mantle

Procedure:

-

Apparatus Assembly: A vacuum distillation apparatus is assembled. The solid this compound is placed in the distillation flask. All ground glass joints should be properly sealed.

-

Vacuum Application: The system is slowly evacuated to the desired pressure, which is monitored by the manometer.

-

Heating: The distillation flask is gently heated.

-

Distillation: As the compound begins to boil, the vapor will rise and then condense in the condenser, with the distillate being collected in the receiving flask.

-

Temperature Reading: The temperature of the vapor is recorded from the thermometer. This temperature, along with the corresponding pressure from the manometer, constitutes the boiling point at that pressure.

Synthesis of this compound

This compound is typically synthesized via the Blanc chloromethylation of biphenyl (B1667301).[4][5][6] This reaction introduces a chloromethyl group onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride (ZnCl₂).[4][5][6]

Reaction Scheme

The overall synthesis reaction is as follows:

Caption: Synthesis of this compound.

Experimental Protocol for Synthesis

The following is a generalized procedure based on patented synthesis methods.

Materials:

-

Biphenyl

-

Paraformaldehyde

-

Zinc chloride (anhydrous)

-

Cyclohexane (B81311) (solvent)

-

Hydrogen chloride (gas)

-

Toluene (for recrystallization)

Procedure:

-

Reaction Setup: In a reaction vessel, biphenyl, paraformaldehyde, anhydrous zinc chloride, and cyclohexane are combined.

-

Reaction: The mixture is stirred, and dry hydrogen chloride gas is bubbled through the suspension. The reaction is typically carried out at a controlled temperature for several hours.

-

Workup: After the reaction is complete, the mixture is washed with water. The solid crude product is then separated by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as toluene, to yield pure this compound.

Reaction Mechanism Workflow

The Blanc chloromethylation proceeds via an electrophilic aromatic substitution mechanism.

Caption: Mechanism of Blanc Chloromethylation.

Conclusion

This technical guide has presented the key physicochemical properties of this compound, along with standardized protocols for their determination and a summary of its synthesis. The provided data and methodologies are essential for the safe and effective use of this compound in research and industrial applications.

References

An In-depth Technical Guide to 4,4'-Bis(chloromethyl)-1,1'-biphenyl

This technical guide provides a comprehensive overview of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science. This document details the compound's core properties, experimental protocols for its synthesis, and its primary applications.

Core Compound Data

This compound is a solid, white to off-white powder at room temperature.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₂Cl₂[1][2][3] |

| Molecular Weight | 251.15 g/mol [1][2][3][4] |

| CAS Number | 1667-10-3[1][2][3] |

| Melting Point | 126 °C (decomposes)[1][3] |

| Boiling Point | 380 °C[1][5] |

| Density | 1.2 g/cm³ (at 20°C)[1] |

Experimental Protocols

The primary method for the synthesis of this compound is through the chloromethylation of biphenyl (B1667301). While various specific procedures exist, the general methodology involves the reaction of biphenyl with a source of formaldehyde (B43269) and hydrogen chloride, typically in the presence of a catalyst.

General Synthesis via Chloromethylation

This protocol is a summary of common methods described in chemical literature and patents.

Materials:

-

Biphenyl

-

Paraformaldehyde (or formaldehyde)

-

Zinc chloride (catalyst)

-

Concentrated hydrochloric acid

-

A suitable solvent (e.g., acetic acid, cyclohexane, petroleum ether)[1][6]

Procedure:

-

In a reaction vessel, biphenyl is dissolved or suspended in the chosen solvent.[6]

-

Paraformaldehyde and the catalyst, zinc chloride, are added to the mixture.[1][6]

-

The mixture is stirred while hydrogen chloride gas is introduced, or concentrated hydrochloric acid is added.[1][6]

-

The reaction is allowed to proceed at a controlled temperature, which can range from 25-60 °C, for a duration of several hours (5-26 hours).[4][6]

-

Upon completion, the reaction mixture is washed with water to remove the catalyst and any remaining acid.[6]

-

The crude product is then isolated through solid-liquid separation.

-

Recrystallization from a suitable solvent, such as toluene (B28343) or a cyclohexane/benzene mixture, is performed to purify the this compound product.[4][6]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical Conditions:

-

Column: A C18 stationary phase column is commonly used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is typically employed as the mobile phase.[2] Phosphoric acid may be added to control the pH.[2] For mass spectrometry (MS) detection, formic acid is a suitable alternative to phosphoric acid.[2]

-

Detection: UV detection is a standard method for this compound.

Applications and Signaling Pathways

This compound is a versatile intermediate primarily used in the synthesis of larger, more complex molecules. Its bifunctional nature, with two reactive chloromethyl groups, allows it to act as a building block in various chemical syntheses.

A major application is in the production of fluorescent whitening agents, such as CBS-X.[1][7] In this context, this compound undergoes further reactions to create the final complex structure of the optical brightener. It also serves as an intermediate in the synthesis of certain pharmaceuticals and high-performance polymers.[7]

Caption: Synthesis and application pathways of this compound.

References

- 1. Preparation process for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. 4,4’-Bis(chloromethyl)-1,1’-biphenyl | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]

- 5. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 6. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

Spectroscopic Analysis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4,4'-Bis(chloromethyl)-1,1'-biphenyl, a versatile bifunctional molecule utilized in the synthesis of various organic materials and pharmaceutical intermediates. This document compiles available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines standardized experimental protocols for data acquisition, and presents logical workflows for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of fully assigned public data, typical chemical shift ranges and assignments are provided based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | Doublet | 4H | Ar-H (ortho to -CH₂Cl) |

| ~7.4 - 7.5 | Doublet | 4H | Ar-H (meta to -CH₂Cl) |

| ~4.6 | Singlet | 4H | -CH₂Cl |

Note: The aromatic protons are expected to appear as two distinct doublets due to the symmetry of the molecule, forming an AA'BB' system. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 142 | Ar-C (quaternary, C-1 and C-1') |

| ~137 - 139 | Ar-C (quaternary, C-4 and C-4') |

| ~129 - 130 | Ar-CH (ortho to -CH₂Cl) |

| ~127 - 128 | Ar-CH (meta to -CH₂Cl) |

| ~45 - 46 | -CH₂Cl |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2970 - 2920 | Medium | Asymmetric CH₂ Stretch |

| 2880 - 2840 | Medium | Symmetric CH₂ Stretch |

| 1610 - 1590 | Medium | Aromatic C=C Ring Stretch |

| 1490 - 1470 | Strong | Aromatic C=C Ring Stretch |

| 1420 - 1400 | Medium | CH₂ Scissoring |

| 1280 - 1260 | Strong | C-H Wag (in-plane bend) |

| 850 - 800 | Strong | p-Disubstituted C-H Out-of-Plane Bend |

| 700 - 650 | Strong | C-Cl Stretch |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure complete dissolution of the solid, using gentle vortexing if necessary.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

2.1.2. ¹H NMR Acquisition

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Solvent: CDCl₃ with Tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: ~3-4 s

-

Spectral width: -2 to 12 ppm

-

2.1.3. ¹³C NMR Acquisition

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Solvent: CDCl₃ (solvent peak at δ 77.16 as an internal reference).

-

Parameters:

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Acquisition time: ~1-2 s

-

Spectral width: 0 to 220 ppm

-

Decoupling: Proton broadband decoupling.

-

ATR-IR Spectroscopy

2.2.1. Sample Preparation

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure on the sample, ensuring good contact with the crystal.

2.2.2. Data Acquisition

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Collect the spectrum of the sample.

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Spectral range: 4000 - 400 cm⁻¹

-

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the spectroscopic analysis of this compound.

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4,4'-Bis(chloromethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal stability and decomposition of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, a key intermediate in the synthesis of various organic compounds, including fluorescent whitening agents and pharmaceutical precursors. This document consolidates available data on its physical and chemical properties, presents a detailed examination of its thermal behavior, outlines experimental protocols for its analysis, and proposes a potential decomposition pathway. The information herein is intended to support research, development, and safety assessments involving this compound.

Introduction

This compound (CAS No. 1667-10-3) is a crystalline solid that serves as a versatile building block in organic synthesis. Its bifunctional nature, with two reactive chloromethyl groups, allows for its use in polymerization reactions and as a precursor for a variety of derivatives. Understanding the thermal stability and decomposition characteristics of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This guide aims to provide a comprehensive resource on these aspects for professionals in the chemical and pharmaceutical industries.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1667-10-3 | [1] |

| Molecular Formula | C₁₄H₁₂Cl₂ | [1] |

| Molecular Weight | 251.15 g/mol | [1] |

| Melting Point | 126-139 °C (decomposes) | [1][2] |

| Boiling Point | Not applicable (decomposes) | |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in many organic solvents, insoluble in water. | [3] |

Thermal Stability and Decomposition

The thermal stability of this compound is limited, with decomposition reported to occur at or near its melting point.[1][2] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing its decomposition profile.

Thermogravimetric Analysis (TGA)

Disclaimer: The data in Table 2 is hypothetical and for illustrative purposes only. Actual experimental values may vary.

| Parameter | Illustrative Value |

| Onset Decomposition Temperature (Tonset) | ~130 °C |

| Temperature at 5% Mass Loss (Td5%) | ~145 °C |

| Temperature at 50% Mass Loss (Td50%) | ~180 °C |

| Final Residue at 300 °C | < 5% |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting, which would likely be immediately followed by or overlap with exothermic or endothermic events associated with its decomposition. A hypothetical DSC data summary is presented in Table 3.

Disclaimer: The data in Table 3 is hypothetical and for illustrative purposes only. Actual experimental values may vary.

| Parameter | Illustrative Value |

| Melting Onset Temperature | ~125 °C |

| Melting Peak Temperature | ~135 °C |

| Enthalpy of Fusion (ΔHfus) | 80 - 100 J/g |

| Decomposition Onset Temperature | ~140 °C |

| Decomposition Peak Temperature | ~185 °C (exothermic) |

| Enthalpy of Decomposition (ΔHdecomp) | -150 to -250 J/g |

Decomposition Products and Pathway

The thermal decomposition of this compound is expected to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the carbon-chlorine bonds in the benzylic positions. These benzylic C-Cl bonds are weaker than aromatic C-Cl bonds and are susceptible to thermal scission.

The resulting benzyl-type radicals can then undergo a variety of reactions, including:

-

Hydrogen abstraction: from other molecules to form 4-methyl-4'-chloromethyl-1,1'-biphenyl or 4,4'-dimethyl-1,1'-biphenyl.

-

Recombination: with other radicals to form higher molecular weight oligomers and polymeric materials.

-

Elimination: of HCl, leading to the formation of stilbene-like structures.

-

Fragmentation: of the biphenyl (B1667301) core at higher temperatures.

The expected decomposition products could include hydrogen chloride, various chlorinated and non-chlorinated biphenyl derivatives, and polymeric residue. The degradation of related compounds such as polychlorinated biphenyls (PCBs) and benzyl (B1604629) chlorides can produce species like hydroxylated biphenyls, chlorobenzoic acids, and chlorobenzyl alcohols, particularly in the presence of oxygen or other reactive species.[4][5]

Figure 1: Proposed thermal decomposition pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for conducting TGA and DSC analyses of this compound. Instrument parameters should be optimized for the specific equipment being used.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition, and the temperatures at 5% and 50% mass loss (Td5% and Td50%).

-

Determine the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 250 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset and peak temperatures for melting and decomposition events.

-

Calculate the enthalpy of fusion (ΔHfus) and the enthalpy of decomposition (ΔHdecomp) by integrating the respective peak areas.

-

Figure 2: General experimental workflow for TGA and DSC analysis.

Conclusion

This compound exhibits limited thermal stability, with decomposition commencing around its melting point of approximately 126-139 °C. The decomposition process is likely to be complex, involving the formation of radical species and a variety of subsequent reactions leading to a range of smaller molecules, oligomers, and polymeric residue. Due to the generation of corrosive hydrogen chloride gas and other potentially hazardous byproducts upon decomposition, appropriate safety precautions, including adequate ventilation and the use of personal protective equipment, are essential when handling this compound at elevated temperatures. The experimental protocols and decomposition pathway outlined in this guide provide a framework for further investigation and for ensuring the safe and effective use of this compound in research and industrial applications. It is strongly recommended that specific thermal analysis be conducted under the conditions relevant to any planned application to obtain precise and reliable safety and processing data.

References

- 1. This compound CAS#: 1667-10-3 [m.chemicalbook.com]

- 2. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 3. You are being redirected... [schultzchem.com]

- 4. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture: A Technical Guide to 4,4'-Bis(chloromethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(chloromethyl)-1,1'-biphenyl is a significant bifunctional organic compound, serving as a crucial intermediate in the synthesis of various high-value chemicals, including fluorescent whitening agents and pharmaceutical precursors. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis methodologies, and potential applications. Despite a thorough search of publicly available crystallographic databases and scientific literature, the definitive crystal structure of this compound has not been reported. This guide, therefore, focuses on the available experimental and theoretical data to provide a robust resource for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. It is characterized by its biphenyl (B1667301) core functionalized with two chloromethyl groups at the para positions. These reactive chloromethyl groups make it a versatile building block in organic synthesis. The known physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂Cl₂ | [1] |

| Molecular Weight | 251.15 g/mol | [1][2][3][4] |

| Melting Point | 126-136 °C | [2][3][4][5] |

| Boiling Point | 380 °C (predicted) | [2] |

| Appearance | White to off-white crystalline powder | [2][3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents like tetrahydrofuran, toluene, and carbon tetrachloride. | [2][4] |

| CAS Number | 1667-10-3 | [1][2][3][6] |

Synthesis of this compound

The primary synthetic route to this compound is the Blanc chloromethylation reaction of biphenyl. This reaction involves the introduction of a chloromethyl group onto an aromatic ring. Various modifications to this protocol have been reported to improve yield and purity.

General Experimental Protocol: Chloromethylation of Biphenyl

A common method for the synthesis of this compound involves the reaction of biphenyl with a source of formaldehyde (B43269) (such as paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).

Materials:

-

Biphenyl

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Acid

-

Cyclohexane or other suitable solvent

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, a mixture of biphenyl, paraformaldehyde, and anhydrous zinc chloride is suspended in a solvent system, which can include acetic acid and cyclohexane.

-

The mixture is stirred to ensure homogeneity.

-

Hydrogen chloride gas is bubbled through the reaction mixture, or concentrated hydrochloric acid is added. In some protocols, sulfuryl chloride is reacted with concentrated hydrochloric acid to provide a continuous supply of HCl.[7]

-

The reaction is typically carried out at a controlled temperature, for instance, by heating under reflux, for a specified duration to drive the chloromethylation.

-

Upon completion, the reaction mixture is cooled, and the crude product is isolated. This often involves washing with water to remove the catalyst and unreacted acids.

-

The crude product is then purified, commonly by recrystallization from a suitable solvent such as toluene, to yield this compound as a crystalline solid.

The following diagram illustrates the general workflow for the synthesis of this compound.

Molecular Structure

While a definitive crystal structure is not available, the molecular structure of this compound is well-established. It consists of a central biphenyl moiety with two chloromethyl groups attached at the 4 and 4' positions. The biphenyl core allows for rotational freedom around the central carbon-carbon single bond, leading to a non-planar conformation in the gas phase and in solution. In the solid state, the dihedral angle between the two phenyl rings would be fixed by crystal packing forces.

The following diagram depicts the molecular structure of this compound.

Applications in Research and Development

This compound is a valuable precursor in several areas of chemical synthesis and materials science.

-

Fluorescent Whitening Agents: It is a key intermediate in the production of stilbene-based fluorescent whitening agents, such as CBS-X.[2][3][4][7] These agents are widely used in detergents, textiles, and plastics to enhance brightness.

-

Pharmaceutical Intermediates: The compound serves as a starting material for the synthesis of various pharmaceutical intermediates.[3] The chloromethyl groups can be readily converted to other functional groups, enabling the construction of more complex molecular scaffolds.

-

Polymer Chemistry: Due to its bifunctional nature, it can be used as a crosslinking agent or a monomer in the synthesis of novel polymers with specific thermal and mechanical properties.

-

Organic Synthesis: The reactivity of the chloromethyl groups makes it a useful building block for introducing the 4,4'-biphenylmethyl moiety into organic molecules through nucleophilic substitution reactions.

The following diagram illustrates the relationship between this compound and its primary applications.

Conclusion

This compound is a commercially important and synthetically versatile organic compound. While detailed crystallographic data remains elusive in the public domain, its synthesis and physicochemical properties are well-documented. This guide provides a foundational understanding for researchers and professionals working with this compound, highlighting its synthesis, key characteristics, and significant applications in various fields of chemical and pharmaceutical sciences. Further research into its solid-state structure through single-crystal X-ray diffraction would be a valuable contribution to the field, providing deeper insights into its molecular conformation and intermolecular interactions.

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. Crystallography Open Database: Search results [qiserver.ugr.es]

- 3. Crystallography Open Database: Search results [qiserver.ugr.es]

- 4. X-ray crystal structure of cis-{(±)-6,6′-[[1,1′-biphenyl]-2,2′-diylbis(oxy)]bis–dibenzo[d,f][1,3,2]dioxaphosphepin} diiodoplatinum(II)·dichloromethane | Semantic Scholar [semanticscholar.org]

- 5. This compound CAS#: 1667-10-3 [m.chemicalbook.com]

- 6. This compound | 1667-10-3 | Benchchem [benchchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to the Reactivity of Chloromethyl Groups on the Biphenyl Core

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of chloromethyl groups attached to a biphenyl (B1667301) scaffold. The chloromethylated biphenyl core is a crucial structural motif and a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Understanding the reactivity of this functional group is paramount for designing efficient synthetic routes and controlling reaction outcomes.[3]

General Reactivity and Mechanistic Considerations

The chloromethyl group on a biphenyl core is a primary benzylic halide. Its reactivity is significantly enhanced compared to a simple alkyl chloride due to the adjacent aromatic system.[4] This allows it to undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms. The operative pathway is a delicate balance of several factors, including the nucleophile's strength, solvent polarity, and reaction temperature.[3][4]

-

SN1 Pathway: In polar protic solvents with weak nucleophiles, the reaction can proceed via an SN1 mechanism. This involves the formation of a resonance-stabilized benzylic carbocation, where the positive charge is delocalized across the adjacent biphenyl ring system.[4]

-

SN2 Pathway: With strong nucleophiles in polar aprotic solvents, the SN2 pathway is favored. This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon as the chloride leaving group departs.[3][5] For many synthetic applications, the SN2 mechanism is preferred for its stereospecificity and predictable kinetics.[6]

The reactivity of chloromethyl biphenyls is generally lower than their brominated analogs because the bromide ion is a better leaving group.[3][6] However, the chloro derivatives are often more cost-effective and readily available, making them attractive for large-scale synthesis.[6]

Factors Influencing Reaction Pathway

The choice between SN1 and SN2 pathways is dictated by a combination of factors. Understanding these allows for precise control over the reaction outcome.

Diagram illustrating the key factors that determine the dominant nucleophilic substitution pathway.

Quantitative Data: Nucleophilic Substitution Reactions

The chloromethyl biphenyl moiety readily reacts with a variety of nucleophiles, enabling the introduction of diverse functional groups. The following table summarizes representative reaction conditions and yields for the versatile intermediate, 3-(chloromethyl)-2-methyl-1,1'-biphenyl (B1317249).[5]

| Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Amine | 4-Chloro-6-methylpyrimidin-2-amine, K₂CO₃ | DMF | 80 | 2 | N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)-4-chloro-6-methylpyrimidin-2-amine | 85 |

| Azide (B81097) | Sodium Azide (NaN₃) | DMF | Room Temp. | 12 | 3-(Azidomethyl)-2-methyl-1,1'-biphenyl | >90 |

| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | Reflux | 4 | 2-(2-methyl-[1,1'-biphenyl]-3-yl)acetonitrile | ~80-90 |

| Methoxide | Sodium Methoxide (NaOMe) | Methanol | Reflux | 3 | 3-(Methoxymethyl)-2-methyl-1,1'-biphenyl | >90 |

Table adapted from BenchChem Application Notes.[5] Yields are representative and may vary based on specific reaction scale and purification methods.

Key Reactions & Experimental Protocols

The versatile reactivity of the chloromethyl group is exploited in numerous synthetic transformations, including substitutions and cross-coupling reactions.

This reaction provides a straightforward route to benzyl (B1604629) azides, which are valuable precursors for amines via reduction or for triazoles via click chemistry.

Experimental Protocol: Adapted from general procedures for benzyl azide synthesis.[5][6]

-

Preparation: Dissolve 3-(chloromethyl)-2-methyl-1,1'-biphenyl (1.0 eq) in N,N-Dimethylformamide (DMF).

-

Reaction: Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Incubation: Stir the reaction mixture at room temperature for 12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water and then with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(azidomethyl)-2-methyl-1,1'-biphenyl.[5][6]

While less reactive than their bromo- or iodo- counterparts, chloromethyl biphenyls can participate in palladium-catalyzed Suzuki-Miyaura couplings to form diarylmethane derivatives, which are key structures in many pharmaceutical candidates.[2]

Experimental Protocol: Generalized from successful couplings of benzylic chlorides.[2]

-

Inert Atmosphere: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the 3-(chloromethyl)-2-methyl-1,1'-biphenyl derivative (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).

-

Reagent Addition: Add a base (e.g., K₃PO₄, 2.0 eq).

-

Solvent: Add a degassed mixture of a suitable solvent like cyclopentyl methyl ether (CPME) and water (e.g., 10:1 v/v) to achieve a concentration of approximately 0.1 M.[2]

-

Reaction: Seal the vessel and heat the reaction mixture to 40-80 °C with vigorous stirring.

-

Monitoring: Monitor progress by TLC, GC-MS, or LC-MS.

-

Work-up: After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography on silica (B1680970) gel.[2]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and isolation of products derived from chloromethyl biphenyls.

A typical workflow for nucleophilic substitution and coupling reactions.

Synthesis of Chloromethyl Biphenyls

The primary method for introducing a chloromethyl group onto a biphenyl core is through chloromethylation, often using the Blanc reaction conditions. This involves reacting the biphenyl with formaldehyde (B43269) (or a source like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride.[7][8]

However, this method requires careful control to manage side reactions. A significant concern is the formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[9] Alternative, multi-step syntheses, such as those proceeding through a benzylic bromide intermediate, can offer a safer route, avoiding the direct use of chloromethylating agents.[9]

Key reactions occurring during the chloromethylation of biphenyl.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of 4,4'-Bis(chloromethyl)-1,1'-biphenyl: Beyond Electrophilic Substitution

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the chemical reactivity of 4,4'-bis(chloromethyl)-1,1'-biphenyl, a versatile bifunctional molecule. While the core focus of this document is to explore its engagement in chemical syntheses, it is crucial to first address the nature of its aromatic system. The biphenyl (B1667301) core, substituted with two chloromethyl groups, presents a unique electronic landscape that dictates its reactivity.

Electrophilic Substitution on the Aromatic Core: A Challenging Endeavor

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. However, the reactivity of an aromatic ring is profoundly influenced by its substituents. The chloromethyl group (-CH₂Cl) is generally considered to be an electron-withdrawing group due to the inductive effect of the electronegative chlorine atom. Consequently, it deactivates the aromatic ring towards electrophilic attack.[1][2]

While the chloromethyl group is an ortho-, para-director, the deactivation of the biphenyl rings in this compound makes electrophilic substitution reactions challenging.[3] Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions typically require harsh conditions and may result in low yields and complex product mixtures. For instance, Friedel-Crafts reactions are known to fail on aromatic rings bearing strongly electron-withdrawing groups.[4][5][6][7][8] Studies on the sulfonation of biphenyl derivatives with deactivating groups indicate that the reaction proceeds, but the conditions are stringent.[9]

Given these challenges, the synthetic utility of electrophilic substitution reactions on the aromatic core of this compound is limited. Instead, the primary value of this molecule lies in the reactivity of its benzylic chloromethyl groups.

Reactions at the Benzylic Positions: The Hub of Reactivity

The carbon atoms of the chloromethyl groups are benzylic positions. These sites are highly susceptible to nucleophilic substitution reactions (SN1 and SN2) due to the ability of the benzene (B151609) ring to stabilize the transition state and any carbocation intermediate that may form.[2][10][11][12] This reactivity is the foundation for the extensive use of this compound as a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

A wide range of nucleophiles can displace the chloride ions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the synthesis of a diverse array of derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound and its Analogs

| Nucleophile | Reagent(s) | Product Type | Representative Yield (%) | Reference |

| Amine | 4-Chloro-6-methylpyrimidin-2-amine, K₂CO₃ | Diamine derivative | 85 | [13] |

| Azide | Sodium Azide (NaN₃) | Diazide derivative | >90 | [13] |

| Cyanide | Potassium Cyanide (KCN) | Dinitrile derivative | ~80-90 | [13] |

| Methoxide | Sodium Methoxide (NaOMe) | Diether derivative | Not specified | [13] |

Synthesis of Stilbene (B7821643) Derivatives

A significant application of this compound is in the synthesis of stilbene derivatives, which are of interest for their optical and biological properties.[14][15][16][17] These syntheses often involve Wittig-type reactions or other olefination methods where the chloromethyl groups are first converted to phosphonium (B103445) salts or phosphonate (B1237965) esters.

Experimental Protocol: General Synthesis of a Stilbene Derivative via Wittig Reaction

-

Preparation of the Bis(triphenylphosphonium) Salt:

-

A solution of this compound (1.0 eq) in anhydrous toluene (B28343) is added to a solution of triphenylphosphine (B44618) (2.2 eq) in anhydrous toluene.

-

The mixture is heated at reflux for 24 hours.

-

The resulting white precipitate is filtered, washed with toluene and diethyl ether, and dried under vacuum to yield the bis(triphenylphosphonium) salt.

-

-

Wittig Reaction:

-

The bis(triphenylphosphonium) salt (1.0 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

The suspension is cooled to 0 °C, and a strong base such as sodium hydride or n-butyllithium (2.2 eq) is added portionwise.

-

The resulting ylide solution is stirred at room temperature for 1-2 hours.

-

A solution of an appropriate aromatic aldehyde (2.2 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the desired stilbene derivative.

-

Polymer Synthesis

This compound serves as a valuable monomer in the synthesis of various polymers due to its bifunctional nature.[18] It can participate in polycondensation reactions with other bifunctional monomers to produce high-performance polymers. For example, it is used in the synthesis of poly(phenylene vinylene)s (PPVs) and other conjugated polymers for applications in organic electronics.

Experimental Protocol: Synthesis of a Poly(p-phenylene vinylene) (PPV) Precursor Polymer

This protocol describes a general procedure for a Gilch polymerization.

-

A solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF or toluene) is prepared in a reaction vessel under an inert atmosphere.

-

The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).

-

A strong base, such as potassium tert-butoxide (2.2 eq), is added portionwise as a solid or as a solution in the same solvent.

-

The reaction mixture is stirred vigorously and allowed to warm to room temperature over several hours.

-

The polymerization is terminated by the addition of a quenching agent, such as methanol (B129727) or acidic water.

-

The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or acetone).

-

The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent, and dried under vacuum.

Synthesis of Nitrogen-Containing Heterocycles

The reactive benzylic chloride moieties can be utilized in the construction of nitrogen-containing heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[19][20][21][22][23] This is typically achieved by reacting this compound with bifunctional nitrogen nucleophiles.

Experimental Protocol: Synthesis of a Dipyridyl-Substituted Biphenyl Derivative

-

To a solution of a substituted aminopyridine (2.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), a base such as potassium carbonate (4.4 eq) is added.

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of this compound (1.0 eq) in DMF is added dropwise.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is poured into water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Caption: Key synthetic transformations of this compound.

Caption: Experimental workflow for the synthesis of stilbene derivatives.

Conclusion

References

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organic chemistry - Why are Friedel Crafts reaction not possible for molecules less activated than benzene? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Aromatic sulphonation. Part 64. Sulphonation of biphenylmonosulphonic acids and some other biphenyls, containing a deactivating substituent, in concentrated sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 11. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. nbinno.com [nbinno.com]

- 19. Synthesis of Nitrogen-Containing Heterocycles via Imidoyl or Iminyl Radical Intermediates [ouci.dntb.gov.ua]

- 20. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

potential hazards and safety precautions for 4,4'-Bis(chloromethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards and essential safety precautions for handling 4,4'-Bis(chloromethyl)-1,1'-biphenyl (CAS No. 1667-10-3). The information is intended to support risk assessments and ensure safe laboratory practices for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂Cl₂ | PubChem[2] |

| Molecular Weight | 251.15 g/mol | Sigma-Aldrich[3] |

| Appearance | White to light brown solid/powder to crystal | NINGBO INNO PHARMCHEM CO.,LTD.[1], ChemicalBook[4] |

| Melting Point | 126 °C (decomposes) | Sigma-Aldrich[3] |

| Boiling Point | 184 °C at 0.2 mmHg | NINGBO INNO PHARMCHEM CO.,LTD.[1] |

| Density | ~1.195 g/cm³ | NINGBO INNO PHARMCHEM CO.,LTD.[1] |

| Water Solubility | 200 ng/L at 20°C | NINGBO INNO PHARMCHEM CO.,LTD.[1] |

| Solubility | Soluble in Tetrahydrofuran | ChemicalBook[4] |

Hazard Identification and Classification

This compound is a hazardous substance with multiple risk factors. It is classified as corrosive and can cause severe skin burns and eye damage.[1][5] The compound is also a lachrymator, meaning it irritates the eyes and causes tearing.[2] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3][5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[2][5] |

| Reproductive Toxicity | 2 | H361d: Suspected of- damaging the unborn child[5] |